N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
Overview
Description
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as DBTA, is a synthetic compound that has gained significant attention in the field of scientific research. DBTA is a potent inhibitor of human neutrophil elastase, which has been implicated in numerous inflammatory diseases.
Mechanism of Action
The mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the inhibition of human neutrophil elastase, which is a protease that is released by neutrophils during inflammation. Human neutrophil elastase has been implicated in the pathogenesis of various inflammatory diseases, as it can degrade extracellular matrix proteins and activate pro-inflammatory cytokines. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide binds to the active site of human neutrophil elastase and prevents its enzymatic activity, thereby reducing inflammation.
Biochemical and Physiological Effects
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to reduce neutrophil infiltration, cytokine production, and tissue damage. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to reduce mucus production and airway hyperresponsiveness in animal models of asthma and COPD. In addition, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its specificity for human neutrophil elastase, which makes it an attractive candidate for therapeutic development. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to have low toxicity in animal models, which is a favorable characteristic for drug development. However, one limitation of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of research is the development of more potent and selective inhibitors of human neutrophil elastase. Another area of research is the investigation of the potential use of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide and to determine its potential use in cancer therapy.
Scientific Research Applications
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit human neutrophil elastase, an enzyme that plays a critical role in the pathogenesis of these diseases. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br3Cl2N2O2/c16-9-4-10(17)15(11(18)5-9)24-7-13(23)22-21-6-8-2-1-3-12(19)14(8)20/h1-6H,7H2,(H,22,23)/b21-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMTNJXHYPPBU-AERZKKPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br3Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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